molecular formula C15H12N2O2 B2939791 N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 196873-86-6

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2939791
CAS No.: 196873-86-6
M. Wt: 252.273
InChI Key: GSHOWOVDVQOHCN-UHFFFAOYSA-N
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Description

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a heterocyclic compound that features a furan ring, a cyano group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the reaction of benzylamine with 2-cyano-3-(furan-2-yl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a benzyl amide group.

    N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: Similar structure but with a hydroxyphenyl group instead of a furan ring.

Uniqueness

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic properties and potential biological activities. The combination of the cyano group and the benzyl amide group also provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOWOVDVQOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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